molecular formula C8H7N3O B6252701 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 916256-71-8

2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B6252701
CAS No.: 916256-71-8
M. Wt: 161.2
InChI Key:
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Description

2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which combines a pyrazole ring fused to a pyrimidine ring, with a methyl group at the 2-position and an aldehyde group at the 3-position. Its molecular formula is C8H7N3O, and it has a molecular weight of 161.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-2-methylpyrazole with formylating agents such as formic acid or formamide, followed by cyclization with a suitable reagent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the fused ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.

Major Products:

    Oxidation: 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

    Reduction: 2-methylpyrazolo[1,5-a]pyrimidine-3-methanol.

    Substitution: Corresponding imines or hydrazones.

Scientific Research Applications

2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure allows it to interact with various biological targets.

    Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their efficacy in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

Comparison with Similar Compounds

    2-Methylpyrazolo[1,5-a]pyrimidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    3-Methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde: Has the aldehyde group at a different position, leading to different reactivity and biological activity.

    2,3-Dimethylpyrazolo[1,5-a]pyrimidine: Contains an additional methyl group, which can affect its steric and electronic properties.

Uniqueness: 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group in its structure. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

CAS No.

916256-71-8

Molecular Formula

C8H7N3O

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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